![molecular formula C19H14FN3S B3400232 4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1040658-33-0](/img/structure/B3400232.png)
4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine
Overview
Description
4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with 2-fluorobenzylthiol.
Phenyl Substitution: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which is known for its mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: Its properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
- 4-[(2-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Uniqueness
4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is a heterocyclic compound characterized by its unique structural features, including a pyrazolo[1,5-a]pyrazine core and a fluorobenzylthio moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound’s structure can be summarized as follows:
Compound Name | Molecular Formula | Molecular Weight | Core Structure |
---|---|---|---|
This compound | CHFNS | 314.38 g/mol | Pyrazolo[1,5-a]pyrazine |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorobenzylthio group enhances the compound's lipophilicity, facilitating its penetration into biological membranes and interaction with enzymes and receptors.
Target Enzymes
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds can inhibit tyrosinase, an enzyme critical in melanin biosynthesis, which has implications in skin pigmentation disorders and melanoma treatment .
Antimelanogenic Effects
Studies have shown that derivatives of pyrazolo compounds exhibit significant antimelanogenic effects. For example, related compounds have been reported to inhibit tyrosinase activity with IC values in the low micromolar range. This suggests that this compound may also possess similar properties, potentially serving as a therapeutic agent in treating hyperpigmentation disorders .
Anticancer Potential
Similar pyrazolo derivatives have demonstrated anticancer activities by inhibiting kinases involved in tumor progression. The unique structure of this compound could allow it to modulate signaling pathways critical for cancer cell survival and proliferation .
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with other structurally similar compounds:
Compound Name | Biological Activity | IC (μM) | Notes |
---|---|---|---|
4-[(4-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine | Tyrosinase inhibitor | 0.18 | More active than kojic acid |
4-(Chlorophenyl)-2-(methylphenyl)pyrazolo[1,5-a]pyrazine | Anticancer activity | Varies | Exhibits kinase inhibition |
Case Studies
In a study investigating the structural modifications of piperazine derivatives containing fluorobenzyl groups, it was found that these modifications significantly enhanced the inhibitory effects on tyrosinase compared to traditional inhibitors like kojic acid . This highlights the potential for this compound to be developed into a more effective therapeutic agent.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3S/c20-16-9-5-4-8-15(16)13-24-19-18-12-17(14-6-2-1-3-7-14)22-23(18)11-10-21-19/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKICYKDSBJBNNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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